molecular formula C14H18N2O3 B2746850 4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid CAS No. 72547-45-6

4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid

Cat. No. B2746850
CAS RN: 72547-45-6
M. Wt: 262.309
InChI Key: LAXKHGHYLUXJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid is a chemical compound with the CAS Number: 72547-45-6 . It has a molecular weight of 262.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-oxo-4-(4-phenyl-1-piperazinyl)butanoic acid . The InChI code is 1S/C14H18N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 262.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the retrieved data.

Scientific Research Applications

Optical Gating and Synthetic Ion Channels

4-Oxo derivatives have been utilized in the optical gating of nanofluidic devices based on synthetic ion channels. The study demonstrated how 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid acts as a photolabile protecting group, facilitating UV-light-triggered permselective transport of ionic species in aqueous solution through channels. This application is crucial for light-induced controlled release, sensing, and information processing in nanotechnology and materials science (Ali et al., 2012).

Novel Organic Scaffolds for Enzyme Inhibition

In the realm of organic chemistry and drug discovery, 4-(1H-indol-3-yl)butanoic acid has been transformed into a series of novel indole-based oxadiazole scaffolds. These compounds exhibit potent urease inhibitory activity, representing a significant step towards the development of therapeutic agents targeting specific enzymatic functions (Nazir et al., 2018).

TRPV1 Channel Modulators

Another application is in the design and synthesis of new transient receptor potential vanilloid type-1 (TRPV1) channel modulators. 4-(Thiophen-2-yl)butanoic acid was identified as a cyclic substitute in this context, leading to the development of agonists that could potentially offer new treatments for pain and inflammation (Aiello et al., 2016).

Kinetics and Oxidation Studies

From a chemical kinetics perspective, studies on the oxidation of 4-oxo-4-phenyl butanoic acid by various oxidizing agents have provided insights into reaction mechanisms and potential applications in synthetic chemistry. These studies contribute to our understanding of oxidation processes and their implications for organic synthesis and industrial applications (Vannamuthu et al., 2015).

Biological Activities of Organotin(IV) Complexes

Research into the synthesis and characterization of organotin(IV) complexes with 4-oxo-4-(thiazol-2-ylamino)butanoic acid has shown promising biological activities. These complexes have been evaluated for their antibacterial, antifungal, antileishmanial, cytotoxicity, and kinase inhibition activities, offering potential routes for the development of new therapeutic agents (Javed et al., 2015).

Safety and Hazards

Specific safety and hazard information for 4-Oxo-4-(4-phenylpiperazin-1-yl)butanoic acid was not available in the retrieved data. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXKHGHYLUXJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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